molecular formula C7H13N3O B2755608 {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine CAS No. 1850829-23-0

{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine

Cat. No.: B2755608
CAS No.: 1850829-23-0
M. Wt: 155.201
InChI Key: XLYZRTVNKRYLPM-UHFFFAOYSA-N
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Description

{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine is a chemical compound that features an oxazole ring substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine typically involves the reaction of 2-chloromethyl-1,3-oxazole with dimethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amine derivatives with modified side chains.

    Substitution: Functionalized oxazole compounds with diverse chemical properties.

Scientific Research Applications

Chemistry

In chemistry, {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The oxazole ring provides structural stability and contributes to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanamine: Similar structure with a thiazole ring instead of an oxazole ring.

    {2-[(Dimethylamino)methyl]-1,3-imidazol-4-yl}methanamine: Contains an imidazole ring, offering different chemical properties.

Uniqueness

{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine is unique due to its specific combination of an oxazole ring and a dimethylaminomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYZRTVNKRYLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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